Epiisopiloturine

説明

Epiisopiloturine Description

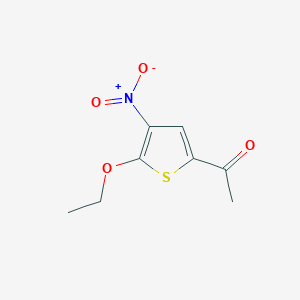

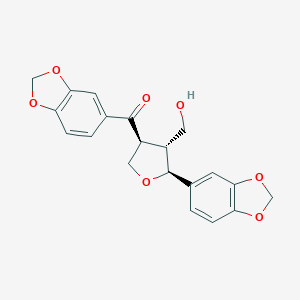

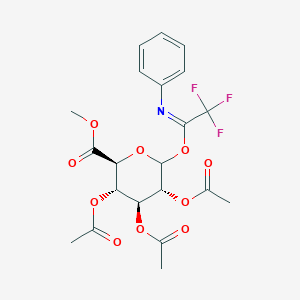

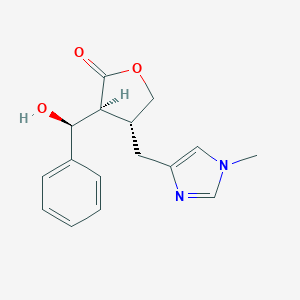

Epiisopiloturine (EPI) is an imidazole alkaloid primarily isolated from the leaves of Pilocarpus microphyllus, a plant native to Brazil. It has garnered attention due to its various pharmacological properties, including anti-inflammatory, antinociceptive, and antischistosomal activities. EPI has been shown to protect against gastrointestinal damage induced by naproxen in rats and has demonstrated protective effects in models of Crohn's disease and intestinal mucositis. Its ability to inhibit egg laying in Schistosoma mansoni suggests potential as an alternative treatment for schistosomiasis, especially given the limited treatment options currently available [

科学的研究の応用

Anti-Inflammatory and Anti-Oxidative Properties in Crohn's Disease

Epiisopiloturine (EPI) has demonstrated significant anti-inflammatory and anti-oxidative effects in a rat model of Crohn's disease. It effectively reduced macroscopic and microscopic scores, wet weight of the colon, neutrophilic infiltration, and expression of pro-inflammatory cytokine IL-1β. Additionally, EPI maintained or restored glutathione levels and decreased malondialdehyde levels, indicating its potential as a pharmacological tool against intestinal inflammatory diseases (Carvalho et al., 2018).

Inhibition of Pro-Inflammatory Mechanisms in Neutrophils

EPI and its related compound, epiisopilosine, have shown potential in inhibiting pro-inflammatory mechanisms in human neutrophils. This property underscores their therapeutic potential in managing inflammation-related conditions (Rocha et al., 2019).

Gastrointestinal Protective Effects

Epiisopiloturine hydrochloride, a derivative of EPI, has exhibited protective effects against gastrointestinal damage induced by naproxen in rats. It effectively mitigated macroscopic and microscopic gastric damage, reduced pro-inflammatory cytokines, and oxidative stress while increasing gastric mucosal blood flow (Nicolau et al., 2017).

Enhancing Solubility for Pharmaceutical Applications

Studies have focused on enhancing the solubility of EPI for pharmaceutical applications. For instance, inclusion complexes with hydroxypropyl-β-cyclodextrin have been developed to increase its dissolution rate, demonstrating the feasibility of using EPI in pharmaceutical dosage forms (Melo et al., 2021).

Protection Against Intestinal Mucositis

EPI has been studied for its protective effects against modifications in intestinal mucosa induced by 5-fluorouracil. It showed significant effects in reducing morphometric changes in villi and crypts and inhibited the expression of Cyclooxygenase-2, suggesting its potential in treating intestinal mucositis (Barbosa et al., 2019).

Compatibility with Pharmaceutical Excipients

Research on EPI's compatibility with pharmaceutical excipients for solid formulations has been conducted, suggesting its potential in the development of various medicinal formulations (Melo et al., 2015).

Use in Drug Delivery Systems

EPI has been encapsulated in nanoparticles, like acetylated cashew gum, to enhance its solubility and allow for slow release. This advancement indicates its potential in drug delivery systems (Rodrigues et al., 2019).

Metal Complexes for Enhanced Activity

EPI has been complexed with metals like copper and zinc, showing improved schistosomicidal properties with copper complexes and decreased activity with zinc, highlighting its potential in treating Schistosomiasis (Portes et al., 2016).

Development of Self-Nanoemulsifying Drug-Delivery Systems

The development of self-nanoemulsifying drug-delivery systems (SNEDDS) for EPI has been researched to improve oral absorption and antischistosomal activity, indicating a novel approach for enhancing its bioavailability and therapeutic efficacy (Lima et al., 2018).

Antinociceptive Activity

EPI has been investigated for its antinociceptive and anti-inflammatory activities, showing significant effects in reducing pain and inflammation in various models. This points towards its potential use in pain management (Silva et al., 2013).

Potential in Schistosomiasis Treatment

EPI has shown promising results in treating Schistosomiasis, with activity against various stages of Schistosoma mansoni. This highlights its potential as an alternative treatment for this parasitic disease (Véras et al., 2013).

Nanopharmaceutical Approach

Nanopharmaceutical approaches using liposome systems for epiisopiloturine have been explored, showing enhanced schistosomicidal activity and providing a novel method for its delivery and effectiveness (Guimarães et al., 2014).

In Vivo Anthelmintic Activity

EPI has demonstrated in vivo anthelmintic activity against juvenile and adult worms of Schistosoma mansoni, suggesting its potential as an effective treatment for this parasitic infection (Guimarães et al., 2015).

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking studies have been performed on imidazole alkaloids like EPI, predicting their molecular properties related to pharmacological potential, particularly in treating Schistosomiasis (Rocha et al., 2018).

Antibacterial and Anthelmintic Activities

Studies have explored the antibacterial and anthelmintic activities of imidazole alkaloids like EPI, indicating their potential in treating various infectious diseases (Rocha et al., 2017).

Anti-Inflammatory Activity in Wound Treatment

Research has focused on the anti-inflammatory activity of EPI in wound treatment, highlighting its role in facilitating tissue repair and healing processes (Rodrigues et al., 2022).

Seasonal Variation in Alkaloid Content

Investigations into the seasonal variation in the content of alkaloids like EPI in Pilocarpus microphyllus have provided insights into their optimal extraction and application times (Lima et al., 2017).

将来の方向性

EPI has shown promising results in reducing inflammation and oxidative stress . It also preserved the number of circulating leukocytes, contributed to the recovery of the tissue architecture, and restored the number of goblet cells in the small intestine . These findings suggest that EPI could be a potential candidate for future research in the development of treatments for various diseases .

特性

IUPAC Name |

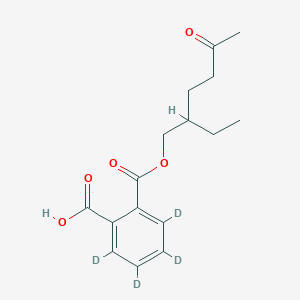

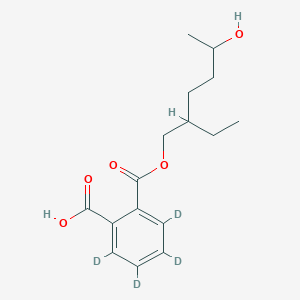

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLOSKHCXIYWIO-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219627 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

CAS RN |

69460-80-6 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。